

mechanism of DHFR 19-bp deletion in folate metabolism

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An In-depth Technical Guide to the DHFR 19-bp Deletion and its Role in Folate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleotides and amino acids.[1][2] A common polymorphism within the DHFR gene, a 19-base pair (19-bp) insertion/deletion (rs70991108) in the first intron, has been the subject of extensive research due to its potential functional consequences on folate metabolism, disease susceptibility, and therapeutic response to antifolate drugs like methotrexate.[1][3] This technical guide provides a comprehensive overview of the proposed mechanisms by which this intronic deletion impacts DHFR function, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying biological and methodological pathways. The functional impact of this polymorphism remains a topic of debate, with studies suggesting it may alter gene expression and enzymatic efficiency, leading to significant downstream metabolic effects.[4][5]

The Role of DHFR in Folate Metabolism

The folate metabolic pathway is essential for one-carbon transfer reactions, which are required for DNA synthesis, DNA repair, and methylation.[1][6] DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[7] THF and its derivatives are crucial for the synthesis of purines and

thymidylate, which are the building blocks of DNA and RNA.[2] Consequently, DHFR activity is fundamental for cell proliferation and growth.[2] The enzyme also plays a role in converting synthetic folic acid, used in supplements and fortified foods, into a bioavailable form that can enter the folate cycle.[8] Due to its central role in DNA synthesis, DHFR is a key target for anticancer drugs like methotrexate (MTX), which act as competitive inhibitors of the enzyme, thereby depleting THF and halting cell division.[2][7]

The DHFR 19-bp Deletion Polymorphism (rs70991108)

A widely studied polymorphism in the DHFR gene involves the deletion of a 19-base pair sequence located in intron 1, approximately 60 bases from the splice donor site.[4] This polymorphism is highly prevalent, with the homozygous deletion (del/del) genotype found in 10.5% to 48% of various global populations.[9] Although located in a non-coding region, the intronic deletion has been hypothesized to be functional. One proposed mechanism is that the deleted sequence contains a binding site for the Sp1 transcription factor, and its absence could alter gene expression.[1][10]

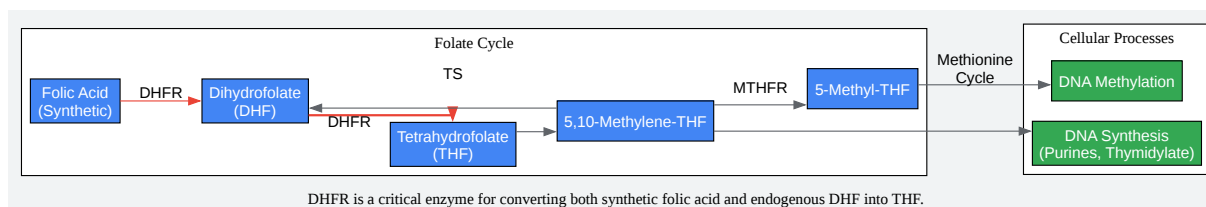
Proposed Mechanism of Action

The precise molecular mechanism by which the 19-bp deletion affects folate metabolism is not fully resolved, with conflicting findings in the literature.

- **Altered Gene Expression:** One hypothesis suggests the deletion impacts DHFR mRNA levels. The removal of a potential transcription factor binding site could theoretically decrease expression.[10] However, some studies have reported that the deletion allele is associated with a non-significant trend towards increased mRNA levels, or even a significant increase in DHFR expression with each copy of the deletion allele.[1] Conversely, other research has found no association between the deletion and mRNA levels.[1]
- **Impaired Folic Acid Reduction:** A key functional consequence appears to be a diminished capacity of the enzyme to metabolize synthetic folic acid.[4] Studies have shown that individuals with the del/del genotype have a higher prevalence of unmetabolized folic acid in their plasma, particularly with high folic acid intake.[4][11] This suggests that while the enzyme may be expressed, its ability to efficiently reduce folic acid to DHF and subsequently

to THF is compromised.[12][13] This inefficient conversion limits the assimilation of folic acid into cellular folate stores.[4][14]

The diagram below illustrates the central role of DHFR in the folate pathway.



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Caption: The role of DHFR in the folate metabolic pathway.

Quantitative Impact on Folate Metabolism and Health

The functional consequences of the 19-bp deletion have been quantified across several studies, showing significant effects on folate biomarkers, particularly in the context of folic acid intake.

Table 1: Effect of DHFR 19-bp Deletion on Folate Biomarkers

Biomarker	Genotype	Condition	Finding	Reference
Unmetabolized Folic Acid (UMFA)	del/del	Folic Acid Intake ≥ 500 $\mu\text{g/d}$	47.0% prevalence of high UMFA	[4] [11]
WT/del	Folic Acid Intake ≥ 500 $\mu\text{g/d}$	21.4% prevalence of high UMFA	[4] [11]	
WT/WT	Folic Acid Intake ≥ 500 $\mu\text{g/d}$	24.4% prevalence of high UMFA	[4] [11]	
Red Blood Cell (RBC) Folate	del/del	Folic Acid Intake < 250 $\mu\text{g/d}$	732.3 nmol/L (significantly lower)	[4] [11]
WT/WT	Folic Acid Intake < 250 $\mu\text{g/d}$	844.4 nmol/L	[4] [11]	
Serum/Plasma Folate	del/del	-	Higher levels reported in some studies	[1]
Homocysteine	del/del	-	Lower levels reported in some studies	[1]

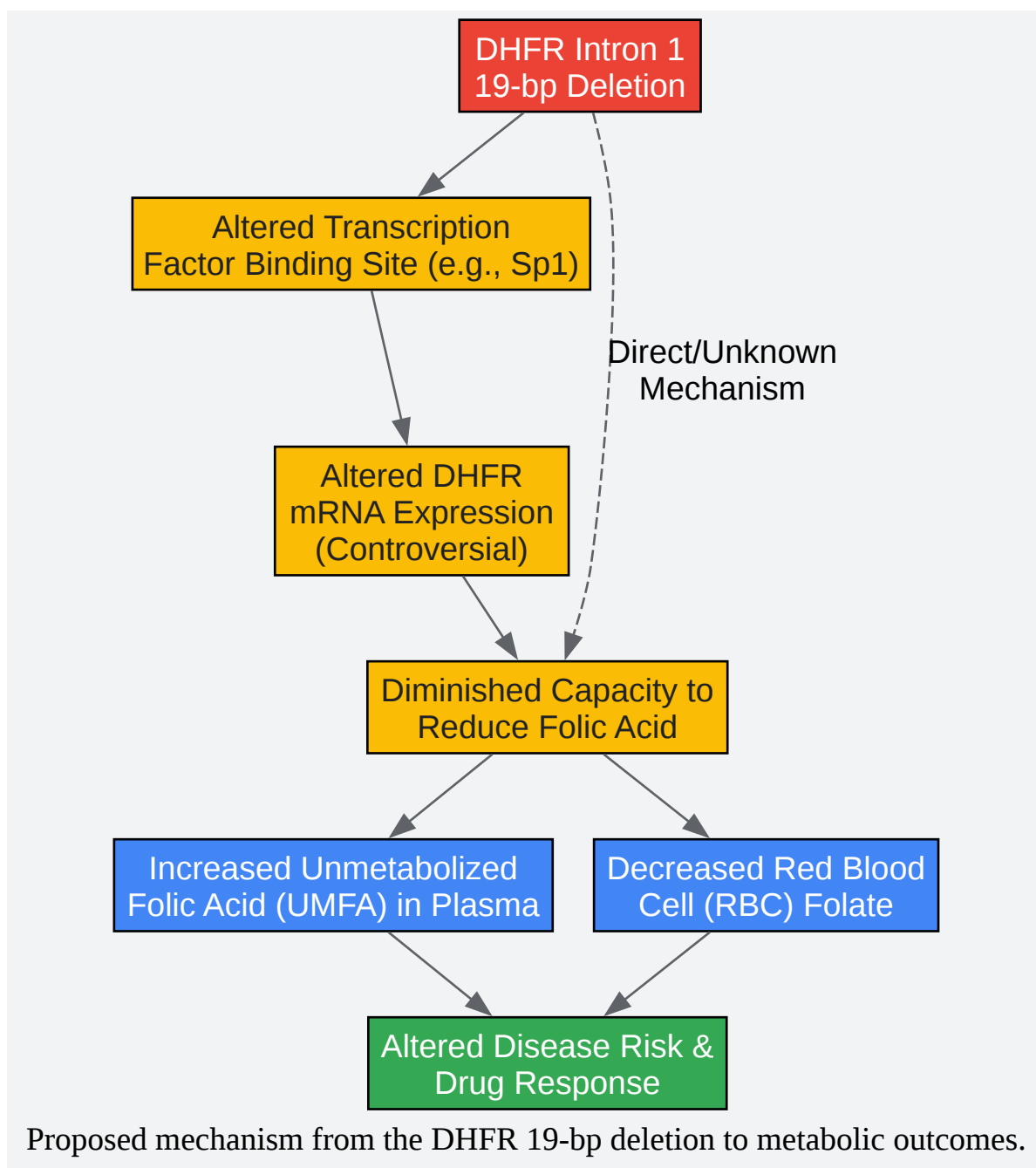
WT: Wild-Type (Insertion allele)

These findings suggest that individuals with the del/del genotype struggle to process high amounts of folic acid, leading to its accumulation in the plasma, and are less efficient at building cellular folate stores at lower intakes.[\[4\]](#)[\[11\]](#)

Table 2: Association of DHFR 19-bp Deletion with Clinical Outcomes

Condition	Association with del/del Genotype	Notes	Reference
Breast Cancer	50% increased risk in multivitamin users	Interaction between genotype and high folic acid intake.	[1] [15]
Neural Tube Defects (NTDs)	Conflicting results; some studies suggest increased risk, others a protective role or no association.	The effect may be population-specific or influenced by other genetic/environmental factors.	[1] [10]
Acute Lymphoblastic Leukemia (ALL)	Protective role reported, especially when combined with MTHFR C677T polymorphism.	May relate to altered intracellular folate balance.	[1] [16]
Methotrexate (MTX) Response	May influence MTX resistance and dose requirements.	Altered DHFR levels can affect drug efficacy.	[3] [17]
Cognitive Function	del/del carriers with high folate had worse memory scores.	Suggests a potential negative gene-nutrient interaction in certain contexts.	[9]

The logical flow from the genetic deletion to the observed metabolic consequences is visualized below.



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Caption: Proposed mechanism from genetic deletion to metabolic effect.

Experimental Protocols

The investigation of the DHFR 19-bp deletion relies on specific molecular and biochemical techniques.

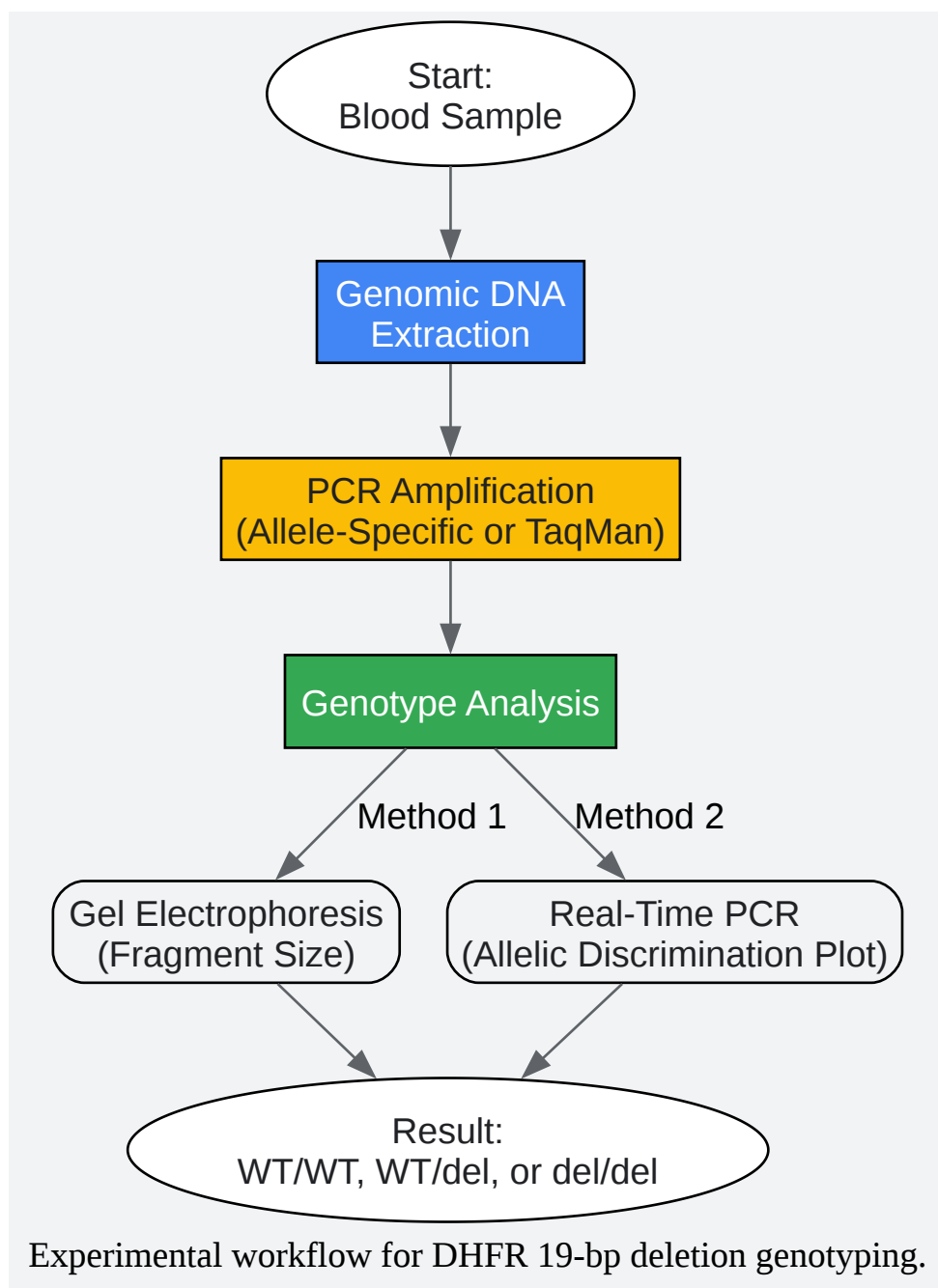
Genotyping of the DHFR 19-bp Deletion

Genotyping is typically performed on genomic DNA extracted from whole blood or other tissues.

- Method 1: Polymerase Chain Reaction (PCR) and Gel Electrophoresis
 - DNA Extraction: Standard protocols (e.g., salting out or commercial kits) are used to isolate genomic DNA.[8]
 - PCR Amplification: The region spanning the polymorphism is amplified using specific primers. Allele-specific PCR can also be used, employing different forward primers for the insertion and deletion alleles with a common reverse primer.[18]
 - Fragment Analysis: The PCR products are separated by size using polyacrylamide or agarose gel electrophoresis.[8] The insertion allele will produce a larger fragment than the deletion allele, allowing for the determination of homozygous insertion (WT/WT), heterozygous (WT/del), and homozygous deletion (del/del) genotypes.
- Method 2: TaqMan® Real-Time PCR Assay
 - Assay Components: This method uses a 7300 RT-PCR system with specific primers and two TaqMan® probes.[4][9]
 - Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[4]
 - Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[4]
 - Insertion (WT) Probe: FAM fluorescent dye-labeled (e.g., ACC TGG GCG GGA CGC G) [4][9]
 - Deletion (del) Probe: VIC fluorescent dye-labeled (e.g., TGG CCG ACT CCC GGC G)[4][9]
 - Reaction: The PCR reaction is prepared with template DNA, primers, probes, and TaqMan Universal PCR Master Mix.[4]

- Allelic Discrimination: The instrument measures the change in fluorescence of the FAM and VIC dyes during the PCR cycles. The resulting fluorescence signals allow for automated and high-throughput genotyping.

The general workflow for genotyping is depicted below.



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Caption: Workflow for DHFR 19-bp deletion genotyping.

Measurement of Folate Metabolites

- Plasma/Serum Folate: Typically measured using a microbial assay with *Lactobacillus casei* or by chemiluminescence.[\[4\]](#)[\[8\]](#)
- Red Blood Cell (RBC) Folate: Measured using a similar microbial assay after heat extraction to release folates from the cells.[\[4\]](#)
- Unmetabolized Folic Acid (UMFA): Quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection.[\[4\]](#)
- Plasma Total Homocysteine (tHcy): Determined by HPLC with fluorometric detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[4\]](#)[\[8\]](#)

Conclusion and Future Directions

The DHFR 19-bp deletion polymorphism is a functional variant that appears to limit the efficient metabolism of synthetic folic acid, leading to higher levels of unmetabolized folic acid and lower cellular folate stores under specific intake conditions.[\[4\]](#)[\[11\]](#) Its impact on disease risk and drug response is complex and likely involves interactions with other genetic and environmental factors, particularly high folic acid exposure from supplements and food fortification.[\[1\]](#)[\[9\]](#)

For researchers and drug development professionals, understanding an individual's DHFR genotype may be crucial for personalizing nutrition and therapeutic strategies. This is particularly relevant for:

- Optimizing Antifolate Therapy: The polymorphism may influence the required dose and predict the toxicity of drugs like methotrexate.[\[17\]](#)
- Guiding Folic Acid Supplementation: Individuals with the del/del genotype might not benefit from high-dose folic acid and may require alternative forms of folate, such as 5-methyltetrahydrofolate (5-MTHF), which bypass the DHFR-dependent step.[\[19\]](#)
- Assessing Disease Risk: The genotype could be a component of risk models for various health outcomes, including cancer and cognitive decline.[\[1\]](#)[\[9\]](#)

Further research is needed to fully elucidate the molecular mechanism of the deletion, clarify its role across different ethnic populations, and establish clear clinical guidelines based on genotype.[19]

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